molecular formula C16H12ClN3O3 B4712678 N-(2-chloropyridin-3-yl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide

N-(2-chloropyridin-3-yl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B4712678
M. Wt: 329.74 g/mol
InChI Key: NHQRQDQKROAYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloropyridin-3-yl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a chlorine atom, a methoxyphenyl group, and an oxazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-3-yl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, often using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-3-yl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-(2-chloropyridin-3-yl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloropyridin-3-yl)-3-phenyl-1,2-oxazole-5-carboxamide
  • N-(2-chloropyridin-3-yl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
  • N-(2-chloropyridin-3-yl)-3-(3-methylphenyl)-1,2-oxazole-5-carboxamide

Uniqueness

N-(2-chloropyridin-3-yl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide stands out due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive compound and provide unique properties compared to its analogs.

Properties

IUPAC Name

N-(2-chloropyridin-3-yl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-22-11-5-2-4-10(8-11)13-9-14(23-20-13)16(21)19-12-6-3-7-18-15(12)17/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQRQDQKROAYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)NC3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloropyridin-3-yl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloropyridin-3-yl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-chloropyridin-3-yl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-chloropyridin-3-yl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-chloropyridin-3-yl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-chloropyridin-3-yl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.